molecular formula C28H23NO3 B8695241 Cypothrin CAS No. 60148-52-9

Cypothrin

Cat. No. B8695241
Key on ui cas rn: 60148-52-9
M. Wt: 421.5 g/mol
InChI Key: CWUDZUQQZDXUHF-UHFFFAOYSA-N
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Patent
US04108904

Procedure details

A mixture of 0.05 gram-mole of m-phenoxybenzaldehyde and 0.05 gram-mole of 3,3-dimethylspiro[cyclopropane-1,1'-indene]-2-carboxylic acid chloride is added slowly, portionwise, to a solution of 0.075 gram-mole of potassium cyanide in 100 ml of water at 5° C. the mixture is stirred for 1.5 hours at 5° and then extracted with three 50--ml portions of ether. The extracts are washed with 10% hydrochloric acid solution, saturated sodium bicarbonate solution, and water and then dried over sodium sulfate. Removal of the ether under vacuum leaves α-cyano-m-phenoxybenzyl 3,3-dimethylspiro[cyclopropane-1,1'-indene]-2-carboxylate as a yellow-brown oil which is a useful insecticide as taught in U.S. Pat. No. 3,966,959 (1976).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][CH:15]=1)[CH:11]=[O:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:16][C:17]1([CH3:31])[C:19]2([C:27]3[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=3)[CH:21]=[CH:20]2)[CH:18]1[C:28](Cl)=[O:29].[C-:32]#[N:33].[K+]>O>[CH3:16][C:17]1([CH3:31])[C:19]2([C:27]3[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=3)[CH:21]=[CH:20]2)[CH:18]1[C:28]([O:12][CH:11]([C:32]#[N:33])[C:10]1[CH:13]=[CH:14][CH:15]=[C:8]([O:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH:9]=1)=[O:29] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C=O)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(C12C=CC1=CC=CC=C21)C(=O)Cl)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added slowly
EXTRACTION
Type
EXTRACTION
Details
extracted with three 50
WASH
Type
WASH
Details
The extracts are washed with 10% hydrochloric acid solution, saturated sodium bicarbonate solution, and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the ether under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC1(C(C12C=CC1=CC=CC=C21)C(=O)OC(C2=CC(=CC=C2)OC2=CC=CC=C2)C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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